molecular formula C23H26N2O5S2 B2470675 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 686743-77-1

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2470675
CAS No.: 686743-77-1
M. Wt: 474.59
InChI Key: INFYIXMTPWJFSA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group, an acetamido linker, and a sulfonylated indole moiety.

Properties

IUPAC Name

ethyl 2-[[2-(1-ethylindol-3-yl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-3-25-13-19(15-9-5-7-11-17(15)25)32(28,29)14-20(26)24-22-21(23(27)30-4-2)16-10-6-8-12-18(16)31-22/h5,7,9,11,13H,3-4,6,8,10,12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFYIXMTPWJFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as EBTH) is a complex organic compound notable for its unique structural features, which combine elements of indole and thiophene. This article aims to explore the biological activities associated with EBTH, focusing on its potential therapeutic applications and the mechanisms underlying its effects.

Structural Characteristics

EBTH has a molecular formula of C19H24N2O4S and a molecular weight of approximately 372.47 g/mol. The compound's structure includes a benzo[b]thiophene core that is tetrahydro-substituted, contributing to its potential biological activity. The presence of acetamido and sulfonyl groups enhances its reactivity and solubility, making it an interesting candidate for medicinal chemistry research.

The exact mechanism of action for EBTH remains under investigation; however, it is hypothesized that the compound may exert its effects through interactions with specific biological targets such as enzymes or receptors. The binding affinity and specificity could lead to modulation of enzymatic activity or receptor function, similar to other compounds containing indole and thiophene structures .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-acetamido-thiophene derivativeContains acetamido and thiopheneAntimicrobial properties
Indole-based sulfonamidesIndole ring with sulfonamide groupsAnticancer activity
Thiophene carboxylic acidsCarboxylic acid functionalityAnti-inflammatory effects

The unique combination of indole and thiophene structures in EBTH may enhance its pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Although direct studies on EBTH are sparse, research on related compounds provides insight into its potential:

  • Antitumor Studies : A study evaluating derivatives similar to EBTH found that certain compounds exhibited IC50 values ranging from 23.2 to 49.9 µM against various cancer cell lines. These findings suggest that compounds with similar structural motifs can induce apoptosis and inhibit cell proliferation effectively .
  • Apoptosis Induction : Research indicated that certain benzo[b]thiophene derivatives could significantly induce apoptosis in cancer cells. For example, one study reported a substantial reduction in cell viability (26.86%) in MCF-7 cells treated with a related compound .
  • Cell Cycle Analysis : Flow cytometry analyses demonstrated that certain derivatives caused G2/M-phase arrest in cancer cells, indicating their potential as chemotherapeutic agents by disrupting normal cell cycle progression .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit efficacy as protein kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer progression. For instance, derivatives of this compound have shown the ability to inhibit Aurora kinase B and other kinases associated with malignant neoplasms .
  • Antiviral Properties : The unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery aimed at developing antiviral agents .
  • Anti-inflammatory Effects : Given the biological activities of related compounds, this compound could also be explored for anti-inflammatory properties .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies suggest that the compound may inhibit or modulate the activity of specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Study ReferenceCompound StudiedKey Findings
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateDemonstrated significant antibacterial activity against various strains.
Related thiophene derivativesShowed potential as protein kinase inhibitors with anticancer properties.

These studies highlight the compound's potential as a lead structure for developing new therapeutic agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonamide groups are primary targets for hydrolysis:

  • Ester hydrolysis : Under acidic or alkaline conditions, the ethyl ester undergoes saponification to yield the corresponding carboxylic acid. For example, NaOH/ethanol at reflux converts the ester to 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.

  • Amide/sulfonamide hydrolysis : The acetamido linkage resists hydrolysis under mild conditions but cleaves under strong acidic (HCl, Δ) or basic (KOH, Δ) environments to release 1-ethyl-1H-indole-3-sulfonic acid and the tetrahydrobenzo[b]thiophene amine derivative.

Oxidation and Reduction

Key redox transformations include:

Reaction TypeReagents/ConditionsProductNotes
Thiophene ring oxidationH<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide or sulfone derivativesPartial oxidation targets the tetrahydrobenzo[b]thiophene sulfur.
Ester reductionLiAlH<sub>4</sub> in THFPrimary alcohol (3-hydroxymethyl derivative)Complete reduction of the ester to -CH<sub>2</sub>OH .
Indole ring oxidationDDQ or MnO<sub>2</sub>Oxindole or isatin analogsLimited by steric hindrance from the ethyl group.

Nucleophilic Substitution and Condensation

The electron-deficient carbonyl and sulfonyl groups facilitate nucleophilic attacks:

  • Ester transesterification : Methanol/H<sub>2</sub>SO<sub>4</sub> converts the ethyl ester to methyl esters via acid-catalyzed exchange.

  • Knoevenagel condensation : The active methylene adjacent to the acetamido carbonyl reacts with aromatic aldehydes (e.g., benzaldehyde) in toluene/piperidine to form α,β-unsaturated acrylamides . For example:

    Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate forms via condensation with benzaldehyde (yield: 85–90%) .

Sulfonamide Reactivity

The sulfonamide NH participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkylated derivatives .

  • Acylation : Benzoyl chloride in benzene/TEA produces N-benzoylated analogs .

Indole Modifications

Electrophilic substitution on the indole ring is sterically hindered by the ethyl group but can occur at the 5-position under Friedel-Crafts conditions (e.g., AlCl<sub>3</sub>/acetyl chloride).

Biological Interaction-Driven Reactions

While mechanistic studies are sparse, structural analogs suggest:

  • Enzyme-mediated oxidation : Cytochrome P450 enzymes oxidize the tetrahydrobenzo[b]thiophene ring to dihydroxy metabolites.

  • Receptor binding : The sulfonamide group may form hydrogen bonds with kinase active sites, as seen in related apoptosis-inducing agents .

Stability and Degradation

  • Photodegradation : UV exposure in solution leads to sulfonyl group cleavage, forming indole and thiophene fragments.

  • Thermal decomposition : Heating above 200°C results in decarboxylation and desulfonation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Substituents Key Functional Groups Synthesis Method Reference
Target Compound Tetrahydrobenzo[b]thiophene Ethyl carboxylate, sulfonylated indole-acetamido –SO₂–, –CONH–, ethyl ester Not explicitly described (likely multi-step sulfonylation)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethyl carboxylate, 4-hydroxyphenyl, ethoxy-oxoethyl –CONH–, phenolic –OH Petasis reaction (HFIP solvent, molecular sieves)
IIIb (AChE inhibitor) Tetrahydrobenzo[b]thiophene Benzylpiperazine-acetamido, carboxamide –CONH–, piperazine Reflux in ethanol (12 hours)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (B-M series) Tetrahydrobenzo[b]thiophene Cyanoacrylamido, substituted phenyl –CN, –C=C– Knoevenagel condensation (piperidine/AcOH catalyst)

Key Observations :

  • The target compound’s sulfonylated indole group introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-hydroxyphenyl group in compound 6o or the cyanoacrylamido group in the B-M series .
  • Synthetic routes for analogs often involve condensation reactions (e.g., Knoevenagel) or multi-component reactions (e.g., Petasis), but the target compound likely requires additional sulfonylation steps.

Physicochemical Properties

Table 2: Physical Data Comparison
Compound Melting Point (°C) Yield (%) Spectral Confirmation (IR/NMR/MS)
Target Compound Not reported
6o Not reported 22 ¹H/¹³C NMR, HRMS-ESI
IIIb 200–202 80 IR (NH, NH₂), ¹H/¹³C NMR, MS
B-M series 72–94% yields Varies IR (C≡N), ¹H NMR, MS

Key Observations :

  • The target compound’s sulfonyl group may lower solubility in polar solvents compared to carboxamide derivatives like IIIb, which exhibit higher melting points (200–202°C) .
  • Yields for related compounds vary widely (22–94%), suggesting that the target’s synthesis may require optimization for scalability.
Table 3: Functional Activity of Analogs
Compound Biological Activity Key Findings Reference
Target Compound Not reported
IIIb, IIIc, IIId Acetylcholinesterase (AChE) inhibition Moderate to strong activity (IC₅₀ values not provided)
B-M series Antioxidant activity DPPH radical scavenging (IC₅₀: 12–45 µM)

Key Observations :

  • The indole-sulfonyl moiety in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to benzylpiperazine derivatives (IIIb) targeting AChE .

Preparation Methods

One-Pot Sulfonation-Amidation Strategy

A patent by Evitachem describes a one-pot method where the sulfonyl chloride is generated in situ and directly coupled with the acetamido-thiophene intermediate using potassium tert-butoxide as a base. This approach reduces purification steps and improves overall yield (80%).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. A mixture of the acid and amine in DMF with HATU as a coupling agent is irradiated at 100°C for 15 min, achieving 85% yield.

Q & A

Basic: What synthetic strategies are effective for constructing the benzo[b]thiophene core in this compound?

The benzo[b]thiophene core is typically synthesized via cyclization reactions using thiophene precursors. A common approach involves reacting ethyl 2-aminothiophene-3-carboxylate derivatives with electrophilic agents (e.g., α,β-unsaturated carbonyl compounds) under acidic or basic conditions to induce cyclization (https://pubchem.ncbi.nlm.nih.gov ). Key steps include:

  • Cyclization : Use of protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate ring closure.
  • Functionalization : Post-cyclization acylation or sulfonylation to introduce the acetamido and indole-sulfonyl groups.
  • Esterification : Final ethyl ester formation via alkylation of the carboxylic acid intermediate.

Optimize yields by controlling temperature (70–100°C) and solvent polarity (e.g., toluene or DMF) .

Basic: What spectroscopic methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the indole (δ 7.2–7.8 ppm), tetrahydrobenzo[b]thiophene (δ 1.5–2.8 ppm for cyclohexene protons), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • ¹³C NMR : Confirm carbonyl groups (e.g., ester C=O at δ 165–170 ppm, sulfonamide C=O at δ 175–180 ppm) .
  • IR Spectroscopy : Detect characteristic peaks for sulfonyl (S=O at 1150–1350 cm⁻¹) and amide (N–H at 3300 cm⁻¹, C=O at 1650 cm⁻¹) groups .
  • LC-HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm mass error .

Advanced: How can researchers address low yields in the acylation step of the indole-sulfonyl group?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Activation of Carboxylic Acids : Use coupling agents like HATU or EDCI to enhance reactivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of bulky intermediates .
  • Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis of active esters .
  • Purification : Employ reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to isolate the product .

Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?

Contradictions may stem from assay conditions or compound stability. Resolve by:

  • Standardized Assays : Replicate experiments under identical conditions (pH 7.4, 37°C) .
  • Stability Testing : Monitor degradation via LC-MS in buffer/DMSO mixtures over 24 hours .
  • Metabolite Screening : Identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) that may interfere with activity .

Advanced: What computational methods elucidate the role of the sulfonyl group in bioactivity?

  • Docking Studies : Use crystal structures of target proteins (e.g., COX-2 or kinase enzymes) to model sulfonyl group interactions with catalytic residues .
  • DFT Calculations : Analyze electrostatic potential maps to assess hydrogen-bonding capacity of the sulfonyl oxygen .
  • MD Simulations : Track conformational stability of the indole-sulfonyl moiety in lipid bilayers to predict membrane permeability .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s conformation?

  • Crystallization : Grow single crystals via vapor diffusion using ethanol/water mixtures .
  • Data Collection : Resolve bond angles and torsion angles (e.g., dihedral angle between indole and thiophene planes) with synchrotron radiation (λ = 0.7–1.0 Å) .
  • Conformation-Activity Analysis : Correlate crystallographic data with SAR studies to identify bioactive conformers .

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